4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide
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Overview
Description
4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide is a complex organic compound that features a thiazole ring, a pyrazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents include thionyl chloride, hydrazine hydrate, and various substituted benzaldehydes. The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethylphenyl)piperazin-1-yl](3-methylphenyl)acetic acid
- **(3,4-Dimethylphenyl)(3-fluorophenyl)methanamine
Uniqueness
4-(3,4-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide is unique due to its combination of a thiazole ring with a pyrazole ring and multiple substituted phenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3S2.BrH/c1-15-3-4-18(11-16(15)2)22-14-30-24(26-22)28-23(17-5-7-20(25)8-6-17)12-21(27-28)19-9-10-29-13-19;/h3-11,13-14,23H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUWIHMEBHQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CSC=C4)C5=CC=C(C=C5)F)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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